4,4'-Oxybis(2-bromophenol)
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Overview
Description
4,4’-Oxybis(2-bromophenol) is an organic compound that belongs to the class of bromophenols It consists of two bromophenol units connected by an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(2-bromophenol) typically involves the bromination of phenol derivatives. One common method is the electrophilic halogenation of phenol with bromine in the presence of a suitable solvent such as carbon disulfide or glacial acetic acid . The reaction conditions often require cooling to control the exothermic nature of the bromination process.
Industrial Production Methods
In industrial settings, the production of 4,4’-Oxybis(2-bromophenol) can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxybis(2-bromophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenol units to phenol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, or nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
4,4’-Oxybis(2-bromophenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound has been studied for its potential antioxidant and anticancer properties.
Medicine: Research has explored its use in drug development due to its biological activities.
Industry: It is utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4,4’-Oxybis(2-bromophenol) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The compound can also induce apoptosis in cancer cells by modulating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenol
- 3-Bromophenol
- 4-Bromophenol
- 2,4-Dibromophenol
- 2,6-Dibromophenol
- 2,4,6-Tribromophenol
Uniqueness
4,4’-Oxybis(2-bromophenol) is unique due to its oxygen bridge connecting two bromophenol units, which imparts distinct chemical and physical properties.
Properties
CAS No. |
63574-33-4 |
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Molecular Formula |
C12H8Br2O3 |
Molecular Weight |
360.00 g/mol |
IUPAC Name |
2-bromo-4-(3-bromo-4-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H8Br2O3/c13-9-5-7(1-3-11(9)15)17-8-2-4-12(16)10(14)6-8/h1-6,15-16H |
InChI Key |
AVNFUVHTTAGFJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)O)Br)Br)O |
Origin of Product |
United States |
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